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Abstract
Resorcinol dibenzoate (CAS No. 94-01-9) is a diester of resorcinol and benzoic acid.[1][2]

This technical guide provides an in-depth overview of its core chemical and physical properties,

a detailed experimental protocol for its synthesis, and a summary of its primary applications,

with a focus on its role as a UV stabilizer in polymer science. While the broader resorcinol

scaffold is a key pharmacophore in various drug discovery programs, the direct application of

resorcinol dibenzoate is predominantly in materials science. This document consolidates

quantitative data, outlines a reproducible synthesis method, and presents logical workflows and

mechanisms through structured diagrams to support advanced research and development.

Chemical Identity and Molecular Structure
Resorcinol dibenzoate, systematically named 1,3-phenylene dibenzoate, is characterized by

a central benzene ring substituted at the 1 and 3 positions with benzoyloxy groups.[1]

Molecular Formula: C₂₀H₁₄O₄[3]

Molecular Weight: 318.32 g/mol [4]

CAS Number: 94-01-9[1][4][5]

Synonyms: 1,3-Bis(benzoyloxy)benzene, m-Phenylene dibenzoate, Dibenzoylresorcinol[1][4]
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Table 1: Key Chemical Identifiers

Identifier Value

IUPAC Name (3-benzoyloxyphenyl) benzoate

CAS Number 94-01-9

Molecular Formula C₂₀H₁₄O₄

InChI Key SUQGLJRNDJRARS-UHFFFAOYSA-N

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |

Physicochemical Properties
Resorcinol dibenzoate is a white to pale brown crystalline powder.[6] Its key physical and

chemical properties are summarized in Table 2.

Table 2: Physicochemical Data for Resorcinol Dibenzoate

Property Value Reference(s)

Molecular Weight 318.32 g/mol [4]

Appearance
White to beige or pale brown

crystalline powder
[6]

Melting Point 115-117 °C [4]

Boiling Point 478.4 °C at 760 mmHg [3]

Density 1.242 g/cm³ [3]

Flash Point 243.7 °C [3]

Solubility Soluble in Acetone [6]

LogP 4.125 [6]

| Refractive Index | 1.615 |[3] |
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Synthesis of Resorcinol Dibenzoate
The synthesis of resorcinol dibenzoate is efficiently achieved via the Schotten-Baumann

reaction, which involves the acylation of resorcinol with benzoyl chloride in the presence of a

base. This method is a standard procedure for the preparation of esters from alcohols (or

phenols) and acid chlorides.

Experimental Protocol: Schotten-Baumann
Esterification
This protocol outlines the synthesis of resorcinol dibenzoate from resorcinol and benzoyl

chloride.

Materials and Reagents:

Resorcinol (1,3-dihydroxybenzene)

Benzoyl chloride

Sodium hydroxide (NaOH) or Pyridine

Dichloromethane (DCM) or Diethyl ether

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve resorcinol (1.0 eq) in a suitable organic solvent such as dichloromethane. Add a

base, such as aqueous sodium hydroxide (2.2 eq) or pyridine (2.2 eq).
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Acylation: Cool the mixture in an ice bath (0-5 °C). Add benzoyl chloride (2.1 eq) dropwise

from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature

remains below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Work-up:

Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with dilute HCl to neutralize any excess base,

followed by saturated NaHCO₃ solution to remove unreacted benzoyl chloride, and finally

with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced

pressure using a rotary evaporator.

Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent

system (e.g., ethanol/water) to yield pure resorcinol dibenzoate.

Characterization: Confirm the identity and purity of the product using techniques such as

melting point determination, NMR spectroscopy, and IR spectroscopy.

Preparation Reaction Work-up & Isolation Purification

Dissolve Resorcinol
and Base in Solvent Cool to 0-5 °C Add Benzoyl Chloride
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 Stir at Room Temp
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 Aqueous Washes

(HCl, NaHCO₃, Brine)
 Dry Organic Layer

(e.g., MgSO₄)
 

Solvent Evaporation
 

RecrystallizationCrude Product Pure Resorcinol
Dibenzoate
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Synthesis workflow for Resorcinol Dibenzoate.
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Spectroscopic Characterization
While comprehensive, validated spectral data for resorcinol dibenzoate is not widely available

in public databases, its structure allows for the prediction of key spectroscopic features.

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5

ppm). The protons of the central resorcinol ring will appear as a distinct multiplet system,

while the protons of the two equivalent benzoyl groups will show characteristic ortho, meta,

and para couplings.

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups

around 165 ppm. Aromatic carbons will appear in the 115-155 ppm region, with carbons

attached to the ester oxygen appearing further downfield.

FTIR (Infrared Spectroscopy): Key absorption bands are expected for the C=O stretching of

the ester groups (approx. 1730-1750 cm⁻¹), C-O stretching (approx. 1250-1300 cm⁻¹ and

1100-1150 cm⁻¹), and aromatic C=C stretching (approx. 1450-1600 cm⁻¹). The absence of a

broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete esterification of the

resorcinol hydroxyl groups.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z

= 318 would be expected. Common fragmentation patterns would include the loss of a

benzoyl group (C₇H₅O) leading to a fragment at m/z = 213, and a prominent peak for the

benzoyl cation at m/z = 105.

Applications in Research and Industry
The primary application of resorcinol dibenzoate is as a UV stabilizer for polymers. Its

aromatic ester structure is highly effective at absorbing ultraviolet radiation, particularly in the

UV-B and UV-A range, which is responsible for the photodegradation of many materials.

Mechanism as a UV Stabilizer
When incorporated into a polymer matrix, resorcinol dibenzoate absorbs harmful UV photons

and dissipates the energy as harmless heat, thereby protecting the polymer chains from bond

cleavage and degradation. This process can involve a photo-Fries rearrangement, where the

ester undergoes a photochemical transformation to a 2-hydroxybenzophenone derivative. This
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derivative is an extremely efficient UV absorber that dissipates energy through a rapid keto-

enol tautomerism cycle. This mechanism prevents the formation of free radicals that would

otherwise lead to discoloration, embrittlement, and loss of mechanical properties in the

polymer.

UV Radiation
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Resorcinol Dibenzoate
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Mechanism of UV stabilization by Resorcinol Dibenzoate.

Broader Context in Drug Development
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While resorcinol dibenzoate itself is not a primary pharmaceutical agent, the resorcinol

scaffold is a privileged structure in medicinal chemistry. It is found in a variety of biologically

active compounds. For instance, certain resorcinol derivatives are known to act as inhibitors of

heat shock protein 90 (Hsp90), a target for anticancer therapies. Additionally, related structures

like resorcinol dibenzyl ethers have been investigated as potential inhibitors of the PD-1/PD-L1

immune checkpoint pathway. This highlights the potential of the core resorcinol structure in the

design of novel therapeutics, making its derivatives, including the dibenzoate, of interest to

researchers in drug discovery for synthetic and screening purposes.

Safety and Handling
Resorcinol dibenzoate is an irritant to the eyes, respiratory system, and skin.[4] Standard

laboratory safety precautions should be observed, including the use of personal protective

equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be

performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool,

dry place away from incompatible substances.

Conclusion
Resorcinol dibenzoate is a well-defined chemical compound with significant utility in materials

science as a UV stabilizer. Its synthesis is straightforward via the Schotten-Baumann reaction.

While its direct role in pharmaceuticals is limited, its structural relationship to the medicinally

important resorcinol core makes it a compound of interest in broader chemical and materials

research. This guide provides the foundational technical information required by scientists to

synthesize, characterize, and utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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